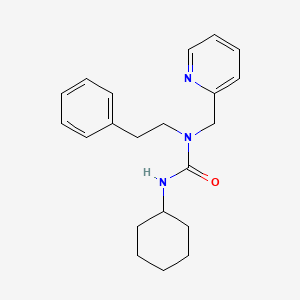![molecular formula C14H13Cl2N5 B15118536 N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B15118536.png)
N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a purine base with a 2,4-dichlorophenyl group attached to the nitrogen atom, making it a subject of interest in both organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 9-ethyl-9H-purin-6-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl)-9-ethyl-9H-purin-6-amine
- N-(2,4-Dichlorophenyl)-2-chloroacetamide
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine base with a dichlorophenyl group makes it particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C14H13Cl2N5 |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-9-ethylpurin-6-amine |
InChI |
InChI=1S/C14H13Cl2N5/c1-2-21-8-20-12-13(18-7-19-14(12)21)17-6-9-3-4-10(15)5-11(9)16/h3-5,7-8H,2,6H2,1H3,(H,17,18,19) |
InChI Key |
ZQZZJQXNADXTIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118455.png)
![2-(4-Chloro-3-methylphenoxy)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one](/img/structure/B15118463.png)
![6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine](/img/structure/B15118470.png)
![N-[(furan-2-yl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide](/img/structure/B15118478.png)
![1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B15118487.png)
![6-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B15118488.png)
![2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline](/img/structure/B15118493.png)
![3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15118499.png)
![1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B15118503.png)
![N,3-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B15118515.png)
![1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118523.png)
![2-[1-(3-Bromopyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15118530.png)
![9-ethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine](/img/structure/B15118544.png)

